(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

説明

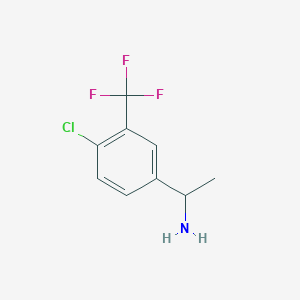

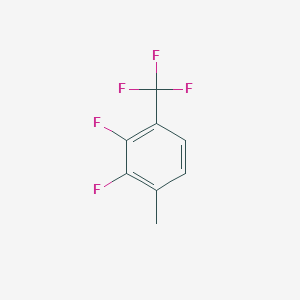

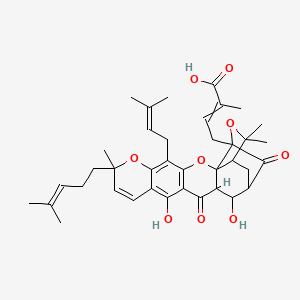

“®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C10H15NO5 . It is used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides, which are potent factor Xa inhibitors with increased human half-life .

Synthesis Analysis

The synthesis of “®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” involves the use of pyridinium dichromate in dichloromethane at room temperature . The reaction mixture is stirred overnight, filtered, and the filtrate is concentrated and purified by flash silica gel chromatography .Molecular Structure Analysis

The molecular weight of “®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” is 229.23 . The structure of the compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

“®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” is used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent factor Xa inhibitors with increased human half-life .Physical And Chemical Properties Analysis

“®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” has a predicted boiling point of 390.8±42.0 °C and a predicted density of 1.304±0.06 g/cm3 . It is stored in a sealed container at room temperature .科学的研究の応用

Indole Derivatives Synthesis

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and exhibit various biological activities. Researchers have investigated novel methods for synthesizing indoles due to their importance. Interestingly, the construction of indoles is a prevalent motif in selected alkaloids .

Proline Derivatives

Given its proline-like structure, this compound could find applications in proline-based organocatalysis. Proline derivatives are known for their ability to catalyze asymmetric reactions.

These applications highlight the versatility of “®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate” and its potential impact in diverse scientific contexts. If you need further details or additional applications, feel free to ask

将来の方向性

作用機序

Target of Action

It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent factor Xa inhibitors , suggesting that the compound may indirectly influence the activity of this enzyme.

Mode of Action

It’s known that the compound can be used in the synthesis of azacyclic fty720 analogues . These analogues have shown potential for use in strategies to kill cancer cells by restricting access to extracellular nutrients .

Biochemical Pathways

Given its use in the synthesis of factor xa inhibitors and fty720 analogues , it may indirectly influence the coagulation cascade and sphingosine-1-phosphate (S1P) signaling pathways, respectively.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3908±420 °C and a predicted density of 1304±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given its use in the synthesis of factor xa inhibitors and fty720 analogues , it may indirectly contribute to anticoagulant effects and the induction of cancer cell death.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that moisture and temperature may affect its stability.

特性

IUPAC Name |

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWQUWKRDADHK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)

![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)

![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)